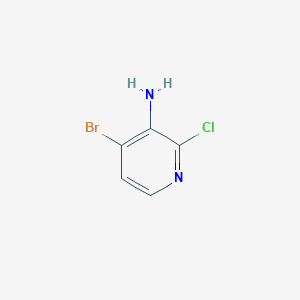

4-Bromo-2-chloropyridin-3-amine

描述

Significance of Pyridine (B92270) Derivatives in Advanced Organic Chemistry

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a cornerstone of organic chemistry. fiveable.menumberanalytics.com Its derivatives are ubiquitous in nature, forming the structural basis of many vitamins, alkaloids, and coenzymes. researchgate.netnih.gov This prevalence in biologically active molecules has made the pyridine scaffold a prime target for synthetic chemists aiming to develop new therapeutic agents and other functional materials. researchgate.netwisdomlib.org

The pyridine core serves as a fundamental building block in the synthesis of a vast array of organic compounds. fiveable.menumberanalytics.com Its aromatic nature provides stability, while the nitrogen atom imparts distinct reactivity compared to its carbocyclic analog, benzene. fiveable.me The nitrogen atom's lone pair of electrons makes pyridine a weak base and a good ligand for metal complexes, properties that are extensively exploited in catalysis and coordination chemistry. fiveable.melifechempharma.comwikipedia.org Furthermore, the pyridine ring can be functionalized through various reactions, including electrophilic and nucleophilic substitutions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. nih.govresearchgate.net

The versatility of the pyridine nucleus is evident in its presence in numerous pharmaceuticals and agrochemicals. numberanalytics.comlifechempharma.com For instance, the pyridine ring is a key structural motif in drugs such as the antibiotic ciprofloxacin (B1669076) and the antihistamine Bepotastine. numberanalytics.comnih.gov This widespread application underscores the foundational importance of pyridine chemistry in the development of molecules with significant societal impact.

Halogenation of the pyridine ring is a strategically crucial transformation in organic synthesis. chemrxiv.org The introduction of halogen atoms, such as chlorine and bromine, provides a handle for subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. chemrxiv.org This allows for the diversification of pyridine-containing molecules, a key step in structure-activity relationship (SAR) studies during drug discovery. chemrxiv.org

Methods for the selective halogenation of pyridines are therefore of high value. nih.govthieme-connect.comnih.gov While electrophilic aromatic substitution can be challenging due to the electron-deficient nature of the pyridine ring, various strategies have been developed to achieve regioselective halogenation. nih.govacs.org These methods often involve pre-functionalization of the pyridine ring or the use of specialized reagents to direct the halogenation to a specific position. nih.govnih.gov The ability to precisely install halogen atoms on the pyridine scaffold is a testament to the sophistication of modern synthetic chemistry and is essential for accessing a wide range of functionalized pyridine derivatives.

Positioning of 4-Bromo-2-chloropyridin-3-amine within the Landscape of Substituted Pyridines

Among the vast array of substituted pyridines, this compound stands out due to its specific arrangement of functional groups. This unique substitution pattern has profound implications for its chemical reactivity and positions it as a valuable intermediate in organic synthesis.

The structure of this compound, with a bromine atom at the 4-position, a chlorine atom at the 2-position, and an amino group at the 3-position, creates a distinct electronic and steric environment. The two halogen atoms, being electron-withdrawing, decrease the electron density of the pyridine ring, influencing its susceptibility to nucleophilic attack. The amino group, on the other hand, is an electron-donating group and a nucleophile itself.

This combination of functional groups allows for a range of chemical transformations. The halogen atoms are susceptible to nucleophilic substitution, providing a pathway to introduce other functional groups. pipzine-chem.com The amino group can participate in various reactions, such as condensation and substitution, to build more complex molecular structures. pipzine-chem.com For example, it can be used in palladium-catalyzed coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. A patent describes a reaction where this compound is reacted with (1-ethynylcyclopropyl)methanol (B1529724) in the presence of a palladium catalyst and a copper(I) iodide co-catalyst to form a more complex molecule. google.com

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.46 g/mol |

| Melting Point | 148-153 °C |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

| SMILES | Nc1ccnc(Cl)c1Br |

| InChI Key | KTWAUKYSQFZIET-UHFFFAOYSA-N |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

To appreciate the unique utility of this compound, it is useful to compare it with other halogenated aminopyridines. The position of the halogens and the amino group significantly influences the reactivity and the types of products that can be synthesized.

For instance, consider 2-chloro-3-aminopyridine. This compound has a single chlorine atom and an amino group. While it is also a useful building block, the absence of a second halogen at the 4-position limits the possibilities for sequential, site-selective functionalization that is possible with this compound.

Now, let's look at 4-Bromo-3-chloropyridin-2-amine. biosynth.com While structurally similar, the positions of the amino and chloro groups are swapped. This seemingly minor change can lead to different reactivity patterns and may be preferred for the synthesis of specific target molecules where the amino group is desired at the 2-position.

Finally, comparing with dihalogenated pyridines without an amino group, such as 4-Bromo-2-chloropyridine, highlights the importance of the amino group in directing reactions and providing a point for further elaboration. ambeed.com The amino group in this compound can influence the regioselectivity of subsequent reactions and can itself be a key part of the final molecular structure.

The following table provides a comparative overview of these related compounds:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₅H₄BrClN₂ | 207.46 | Bromo at C4, Chloro at C2, Amino at C3 |

| 2-Chloro-3-aminopyridine | C₅H₅ClN₂ | 128.56 | Chloro at C2, Amino at C3 |

| 4-Bromo-3-chloropyridin-2-amine | C₅H₄BrClN₂ | 207.46 | Bromo at C4, Chloro at C3, Amino at C2 |

| 4-Bromo-2-chloropyridine | C₅H₃BrClN | 192.44 | Bromo at C4, Chloro at C2 |

| Data compiled from various chemical suppliers and databases. biosynth.comambeed.comambeed.comnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNJTGQNJXCFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616370 | |

| Record name | 4-Bromo-2-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354021-09-2 | |

| Record name | 4-Bromo-2-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 4 Bromo 2 Chloropyridin 3 Amine

Exploration of the Aminopyridine Moiety Reactivity

The aminopyridine core of the molecule is central to its chemical character. The amino group and the pyridine (B92270) nitrogen atom significantly influence the electron density of the aromatic ring and provide sites for a variety of chemical transformations.

Electrophilic aromatic substitution (SEAr) on a pyridine ring is generally more challenging compared to benzene. wikipedia.org The high electronegativity of the ring nitrogen atom deactivates the system towards electrophilic attack. wikipedia.orglibretexts.org This deactivating effect is further intensified in acidic media (used for reactions like nitration or sulfonation) or in the presence of Lewis acids, which coordinate to the nitrogen, placing a formal positive charge on the ring and making subsequent electrophilic attack even more difficult. wikipedia.orglibretexts.org

In pyridine itself, electrophilic substitution, when forced, typically occurs at the C-3 position, as the carbocation intermediates (Wheland intermediates) resulting from attack at this position are more stable than those from attack at C-2 or C-4. vaia.com

For 4-bromo-2-chloropyridin-3-amine, the situation is complex:

Deactivating Groups : The pyridine nitrogen and the two electron-withdrawing halogen atoms at positions C-2 and C-3 strongly deactivate the ring.

Activating Group : The amino group at C-4 is a powerful activating group that donates electron density through resonance and would typically direct incoming electrophiles to the ortho (C-3, C-5) and para (C-6, relative to the amino group's nitrogen) positions. wikipedia.org

Given that the C-3 position is already occupied by a bromine atom, the directing influence of the amino group would favor substitution at the C-5 position. However, the combined deactivating effects of the ring nitrogen and the two halogens generally render electrophilic aromatic substitution on this specific substrate highly unfavorable under standard conditions. Research on the reaction of 4-aminopyridine (B3432731) with bromine in dichloromethane (B109758) did not result in a simple ring bromination but rather in protonation of the pyridine nitrogen followed by a complex bromination-dimerization process. researchgate.net

The amino group at the C-3 position is a primary nucleophilic center in the molecule. pipzine-chem.com This nucleophilicity is evident in its ability to react with various electrophiles. For instance, the amino group imparts basicity to the compound and can participate in acid-base reactions. pipzine-chem.com

A significant reaction showcasing the amino group's nucleophilicity is its acylation. Studies on related 3-halo-4-aminopyridines demonstrate that they react with acyl chlorides in the presence of a base like triethylamine (B128534). The initial step is the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride. This reaction can lead to further intramolecular rearrangements, underscoring the reactivity of the N-acylated intermediate.

A study by D’Souza and colleagues investigated the reaction of various 4-aminopyridines with acyl chlorides, which resulted in a novel rearrangement. This transformation is initiated by the nucleophilic amino group, highlighting its pivotal role in the subsequent bond reorganization.

| 4-Aminopyridine Substrate | Acyl Chloride | Product (Pyridin-4-yl α-substituted acetamide) | Yield |

|---|---|---|---|

| 4-Amino-3-bromopyridine | Chloroacetyl chloride | 2-Chloro-1-(3-bromopyridin-4-yl)ethan-1-one | 65% |

| 4-Amino-3-chloropyridine | Chloroacetyl chloride | 2-Chloro-1-(3-chloropyridin-4-yl)ethan-1-one | 72% |

| 4-Amino-3-iodopyridine | Chloroacetyl chloride | 2-Chloro-1-(3-iodopyridin-4-yl)ethan-1-one | 58% |

| 4-Amino-3-bromopyridine | Propionyl chloride | 1-(3-Bromopyridin-4-yl)propan-1-one | 75% |

The carbon-nitrogen bond of the amino group in aminopyridines can be cleaved under specific reaction conditions, leading to novel functionalizations. While C-N bond cleavage often requires harsh conditions, intramolecular processes can facilitate this transformation.

A notable example is the rearrangement of N-acylated 4-amino-3-halopyridines. Following the initial N-acylation, the intermediate undergoes an intramolecular nucleophilic attack, resulting in the formal insertion of a two-carbon unit. This process involves the cleavage of the original C4-N bond of the pyridine ring and the formation of a new C4-C bond. This rearrangement provides a synthetic route to pyridin-4-yl α-substituted acetamides, which are otherwise challenging to synthesize. The electron-withdrawing halide at the 3-position is crucial for activating the C-4 ipso-carbon towards the intramolecular nucleophilic attack that initiates the C-N bond breakage.

In a different context, the synthesis of substituted pyridines has been developed from aryl methyl ketones and 1-amino-2-methylpropan-2-ol, a reaction that proceeds via the cleavage of a C-N bond in an oxidative cyclization process. rsc.org

Halogen Reactivity and Orthogonal Functionalization

The presence of two different halogen atoms, bromine and chlorine, on the pyridine ring introduces the potential for selective, stepwise functionalization. The electron-deficient nature of the pyridine ring makes the halogen-bearing carbons susceptible to nucleophilic attack.

The bromine and chlorine atoms attached to the pyridine ring at positions C-4 and C-2, respectively, are active sites for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen atom withdraws electron density from the ring, increasing the electrophilicity of the carbon atoms bonded to the halogens and facilitating the attack by nucleophiles. pipzine-chem.com In such reactions, the halogen acts as a leaving group, being replaced by nucleophiles such as alkoxides or amines to build more complex molecular structures. pipzine-chem.com

In the context of SNAr reactions on halo-pyridines, the reactivity of the halogens as leaving groups generally follows the order: I > Br > Cl > F. This trend is primarily governed by the stability of the intermediate Meisenheimer complex and the C-X bond strength. Therefore, the C-Br bond in this compound is generally more labile towards nucleophilic substitution than the C-Cl bond.

Furthermore, these halogen atoms are amenable to transformation via metal-halogen exchange. Treatment with organolithium or organomagnesium reagents can replace the halogen with a metal, creating a pyridyl nucleophile that can react with various electrophiles. znaturforsch.com The difference in reactivity between bromine and chlorine can often be exploited to achieve selective exchange. Bromine/lithium exchange is typically faster than chlorine/lithium exchange, allowing for selective functionalization at the C-4 position. znaturforsch.com

The differential reactivity of the bromine and chlorine substituents in this compound allows for chemo-selective or "orthogonal" functionalization. This means that one halogen can be selectively reacted while the other remains intact, available for a subsequent, different transformation. This strategy is highly valuable in multi-step synthesis.

Common chemo-selective transformations include:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck): The C-Br bond is significantly more reactive than the C-Cl bond under many standard palladium-catalyzed coupling conditions. This allows for the selective introduction of aryl, alkyl, or other groups at the C-4 position, leaving the chlorine at C-2 for a later functionalization step.

Metal-halogen exchange: As mentioned, the greater reactivity of the C-Br bond allows for selective metalation at C-4 using reagents like n-butyllithium or i-propylmagnesium chloride at low temperatures. znaturforsch.com The resulting organometallic intermediate can then be trapped with an electrophile.

This selective approach provides a powerful tool for the controlled, stepwise construction of complex, highly substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and agrochemicals. pipzine-chem.comchemicalbook.comnih.gov

| Substrate | Reagents | Reaction Type | Position of Reaction | Product Type | Reference Principle |

|---|---|---|---|---|---|

| 2-Chloro-4-bromopyridine | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling | C-4 (Br position) | 4-Aryl-2-chloropyridine | Higher reactivity of C-Br |

| 2-Chloro-4-bromopyridine | n-BuLi, -78°C; then E⁺ | Halogen-Metal Exchange | C-4 (Br position) | 4-Substituted-2-chloropyridine | Faster exchange of C-Br |

| 3-Bromo-5-chloropyridine | R-SnBu₃, Pd(PPh₃)₄ | Stille Coupling | C-3 (Br position) | 5-Chloro-3-substituted-pyridine | Higher reactivity of C-Br |

| 2,4-Dichloropyridine | Zn, I₂, then CuCN·2LiCl, then E⁺ | Selective Zincation/Cupration | C-4 (more activated) | 4-Substituted-2-chloropyridine | Positional activation |

Note: The examples in this table illustrate general principles of chemo-selectivity on di-halogenated pyridines and are not specific experimental results for this compound itself.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines

Metal-catalyzed cross-coupling reactions are fundamental transformations for creating carbon-carbon and carbon-heteroatom bonds, with significant applications in the synthesis of pharmaceuticals and materials. For polyhalogenated pyridines like this compound, the key challenge is achieving regioselectivity, selectively reacting at one halogen-substituted position over another.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. engineering.org.cn The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. baranlab.org

In di- or polyhalogenated systems, the selectivity of this oxidative addition is crucial. While it is often assumed that reactivity correlates with the carbon-halogen bond dissociation energy (C-I > C-Br > C-Cl), this is not always the case for heteroaromatic systems. baranlab.org Computational and experimental studies have shown that the selectivity is determined by a combination of the distortion energy of the C-X bond and the electronic interaction between the highest occupied molecular orbital (HOMO) of the palladium catalyst and the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. baranlab.org The position of the halogen, the nature of other substituents on the ring, and the specific reaction conditions (catalyst, ligand, solvent) all play a critical role in directing the reaction to a specific site. For instance, in many polyhalogenated heterocycles, cross-coupling occurs preferentially at the most electron-deficient carbon, which can often be predicted by the chemical shift of the corresponding proton in the dehalogenated analogue. baranlab.org

Various types of cross-coupling reactions have been successfully applied to halogenated pyridines, demonstrating their versatility as building blocks. mdpi.com

Table 1: Overview of Common Metal-Catalyzed Cross-Coupling Reactions on Halogenated Pyridines

| Reaction Name | Nucleophile | Catalyst/Metal | Typical Application |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Arylboronic acid) | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Formation of biaryl compounds. mdpi.com |

| Negishi | Organozinc Reagent | Palladium or Nickel | Coupling with alkyl or aryl partners. |

| Stille | Organotin Reagent | Palladium | Tolerant to a wide range of functional groups. mdpi.com |

| Sonogashira | Terminal Alkyne | Palladium and Copper | Synthesis of aryl-alkynes. mdpi.com |

| Kumada | Grignard Reagent (Organomagnesium) | Nickel or Palladium | Strong nucleophiles for efficient coupling. |

| Buchwald-Hartwig | Amine | Palladium | Formation of C-N bonds. |

Reaction Pathway Elucidation and Kinetic Investigations

Understanding the precise reaction pathways and the rates at which transformations occur is essential for optimizing synthetic protocols and predicting product formation. For halogenated aminopyridines, these investigations often focus on nucleophilic aromatic substitution (SNAr) reactions.

Computational Studies on Reaction Mechanisms (e.g., SNAr Pathways)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridines, especially when activated by electron-withdrawing groups. The nitrogen atom in the pyridine ring itself acts as an electron-withdrawing feature, facilitating nucleophilic attack. fishersci.ca The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, in some cases, a concerted (cSNAr) mechanism, where bond formation and bond-breaking occur in a single step, may operate. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these mechanisms. researchgate.net DFT calculations can model reaction pathways, identify transition states, and calculate activation energies, providing deep insight into the reaction's feasibility and selectivity. researchgate.net For example, in studies of substituted nitropyridines reacting with amines, DFT calculations have been used to confirm that the reaction proceeds via the SNAr mechanism and to identify the most electrophilic carbon center by analyzing atomic charges. researchgate.net

For a molecule like this compound, computational studies can predict the relative reactivity of the C2 (chloro-substituted) and C4 (bromo-substituted) positions toward a nucleophile. These calculations would consider the combined electronic effects of the two halogen atoms, the amino group, and the ring nitrogen, as well as steric hindrance, to determine the lowest energy pathway for substitution.

Kinetic Analysis of Transformation Rates

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. For SNAr reactions of halogenated pyridines, kinetic analysis helps to confirm the proposed mechanism and to quantify the influence of the nucleophile, leaving group, and solvent on the reaction rate.

A kinetic study of the SNAr reactions of methoxy-nitropyridines with various secondary amines in aqueous solution showed linear Brønsted-type plots. researchgate.net The resulting Brønsted coefficients (βnuc) of ~0.5 indicated that the first step of the SNAr mechanism, the nucleophilic attack to form the Meisenheimer intermediate, is the rate-determining step. researchgate.net

High-throughput experimentation offers an efficient method for gathering large datasets on reaction rates. By running a series of competition experiments where two different electrophiles (e.g., two different halopyridines) compete for a limited amount of a single nucleophile, their relative rate constants can be determined rapidly using UPLC analysis. researchgate.net This approach has been used to build quantitative structure-reactivity models for SNAr reactions, correlating reaction rates with descriptors for the electrophile. researchgate.net Such models can then be used to predict the reactivity of new substrates, including complex ones like this compound.

Furthermore, kinetic studies have demonstrated that solvent choice can dramatically influence not just the rate but also the regioselectivity of SNAr reactions. For 3-substituted 2,6-dichloropyridines, the regioselectivity of substitution was found to correlate strongly with the Kamlet–Taft solvent parameters, particularly the hydrogen-bond acceptor ability (β) of the solvent. researchgate.net This allows for the rational selection of a solvent to direct the reaction toward a desired isomer.

Stability and Degradation Pathways of Halogenated Aminopyridines

The stability of a chemical compound under various conditions is a critical parameter, affecting its storage, handling, and environmental fate. Halogenated aminopyridines can undergo degradation through several pathways.

Hydrolytic Stability and Decomposition

Hydrolytic stability refers to a compound's resistance to decomposition in water. The rate of hydrolysis is often pH-dependent. For halogenated pyridines, hydrolysis can occur via an SNAr-type mechanism where water or hydroxide (B78521) ions act as the nucleophile, leading to the replacement of a halogen atom with a hydroxyl group.

The stability of a compound like this compound can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC). A typical study involves dissolving the compound in buffered aqueous solutions at various pH values (e.g., pH 2, 7.4, and 9 to mimic stomach, blood, and intestinal conditions, respectively) and monitoring its concentration over time. nih.gov The disappearance of the parent compound and the appearance of degradation products are tracked by HPLC with UV detection. nih.gov This allows for the calculation of the compound's half-life under different conditions, providing a quantitative measure of its hydrolytic stability.

Table 2: Example Setup for a Hydrolytic Stability Study

| Parameter | Description |

| Method | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase (e.g., C8 or C18) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with a modifier like TFA. nih.gov |

| Detection | UV-Vis Detector at a wavelength of maximum absorbance |

| Test Conditions | Compound incubated in buffers of varying pH (e.g., 2.0, 7.4, 9.0) at a controlled temperature. nih.gov |

| Analysis | Samples are taken at various time points, and the concentration of the parent compound is measured against a standard. |

Photochemical and Thermal Degradation Mechanisms

Exposure to light or heat can provide the energy needed to initiate degradation reactions. For halogenated aromatic compounds, photochemical degradation is a significant pathway. researchgate.net The primary mechanism often involves the cleavage of the carbon-halogen bond. nih.gov This can occur through several processes:

Photoionization or Photodissociation : Direct absorption of UV light can lead to the homolytic cleavage of the C-X bond, generating a radical intermediate.

Photo-hydrolysis : In an aqueous medium, the replacement of a halogen atom by a hydroxyl group can be induced by light. nih.gov

Photosensitization : A reaction where a molecule absorbs light and then transfers the energy to the halogenated compound, initiating its degradation. researchgate.net

Studies on other halogenated compounds have shown that the degree of halogenation can increase the rate of photolysis. nih.gov The degradation process can be complex, leading to a variety of products. For this compound, photochemical degradation would likely involve the cleavage of either the C-Br or C-Cl bond as an initial step.

Thermal degradation occurs at elevated temperatures and can also lead to the cleavage of C-X bonds or other fragmentation pathways. Specific data on the thermal degradation pathways for this compound are not extensively documented in the literature, but it is expected that the weaker C-Br bond would be more susceptible to thermal cleavage than the C-Cl bond.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Heterocycles

NMR spectroscopy is the most powerful method for elucidating the complete structure of organic molecules in solution. For a substituted pyridine (B92270) like 4-Bromo-2-chloropyridin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to be relatively simple in the aromatic region, showing signals for the two protons on the pyridine ring, H-5 and H-6. The amino group (-NH₂) will also produce a signal, which may be broad and its chemical shift can be dependent on the solvent and concentration.

The electron-donating amino group at C-3 and the electron-withdrawing halogen substituents at C-2 and C-4 significantly influence the chemical shifts of the ring protons. The H-6 proton, being adjacent to the electronegative ring nitrogen, is expected to appear at the lowest field. The H-5 proton will be upfield relative to H-6. These two protons are ortho to each other and will appear as doublets due to spin-spin coupling. For a related compound, 3-amino-5-bromo-2-chloropyridine, the two aromatic protons appear at 7.05 and 7.65 ppm. chemicalbook.com A similar pattern would be expected for the target molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| H-5 | ~7.0 - 7.4 | Doublet (d) | ~5-6 | Shielded by the amino group at C-3; coupled to H-6. |

| H-6 | ~7.8 - 8.2 | Doublet (d) | ~5-6 | Deshielded by the adjacent ring nitrogen; coupled to H-5. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - | Protons of the primary amine; chemical shift is variable. |

Note: Predicted values are based on general substituent effects in pyridine systems.

The proton-decoupled ¹³C NMR spectrum of this compound will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents. The carbons directly bonded to the electronegative chlorine (C-2) and nitrogen atoms (C-2, C-6) will be significantly downfield. The carbon bearing the bromine (C-4) will also be affected, though typically less deshielded than a carbon attached to chlorine. The carbon attached to the amino group (C-3) will be shielded relative to similar unsubstituted carbons. For the related compound 3-bromo-2-chloropyridine, carbon signals appear between approximately 121 and 152 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Interpretation |

| C-2 | ~150 - 155 | Attached to both Cl and ring N; significantly deshielded. |

| C-3 | ~135 - 140 | Attached to the electron-donating NH₂ group. |

| C-4 | ~115 - 120 | Attached to Br; ipso-effect of bromine. |

| C-5 | ~125 - 130 | CH carbon adjacent to C-4 (Br) and C-6 (N). |

| C-6 | ~148 - 152 | CH carbon adjacent to ring N; deshielded. |

Note: Predicted values are based on substituent additivity rules and data from analogous compounds like 3-bromo-2-chloropyridine. chemicalbook.com

While 1D NMR provides initial data, 2D NMR techniques are essential for the definitive structural confirmation of polysubstituted heterocycles.

COSY (Correlation Spectroscopy): This experiment would show a clear cross-peak between the H-5 and H-6 protons, confirming their ortho relationship and connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon. It would definitively link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the quaternary (non-protonated) carbons. It reveals correlations between protons and carbons over two or three bonds. Expected key correlations would include:

H-6 correlating to C-2, C-4, and C-5.

H-5 correlating to C-3, C-4, and C-6.

The NH₂ protons correlating to C-3 and C-4. These long-range couplings provide an unambiguous map of the carbon skeleton and confirm the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could show a spatial correlation between the amino protons (-NH₂) and the H-5 proton, further confirming the regiochemistry.

¹⁵N NMR spectroscopy, despite its lower sensitivity, provides direct information about the electronic environment of the nitrogen atoms. The molecule contains two distinct nitrogen atoms: the pyridine ring nitrogen (N-1) and the exocyclic amino nitrogen (-NH₂). Their chemical shifts would be significantly different.

Pyridine Nitrogen (N-1): The chemical shift of the ring nitrogen in substituted pyridines is sensitive to the electronic effects of the substituents. The presence of the electron-withdrawing chloro group at the alpha-position (C-2) would deshield the nitrogen, shifting its signal downfield.

Amino Nitrogen (-NH₂): Primary aromatic amine nitrogens typically resonate at a much higher field (more shielded) compared to pyridine ring nitrogens.

For comparison, in 4-aminopyridine (B3432731), the ring nitrogen resonates around -126 ppm while the amino nitrogen is around -315 ppm relative to nitromethane. The substituents in this compound would alter these values, but the large difference in chemical shift would remain, allowing for easy differentiation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations and is excellent for identifying functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques.

The IR spectrum provides a molecular fingerprint and confirms the presence of key functional groups. For 4-bromo-2-chloroaniline, a structurally related compound, N-H stretches appear around 3300-3500 cm⁻¹. researchgate.net Similar absorptions are expected for this compound.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Medium | Confirms the primary amine (-NH₂) group. |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Stretching of the H-5 and H-6 bonds. |

| 1620 - 1580 | N-H bend (scissoring) | Strong | Bending vibration of the primary amine. |

| 1580 - 1450 | Aromatic C=C and C=N ring stretch | Strong-Medium | Characteristic vibrations of the pyridine ring skeleton. |

| ~1100 | C-Cl stretch | Strong | Vibration of the carbon-chlorine bond. |

| ~600-500 | C-Br stretch | Medium-Strong | Vibration of the carbon-bromine bond in the fingerprint region. |

Raman spectroscopy would complement this data, likely showing strong signals for the symmetric pyridine ring breathing modes and the C-Br and C-Cl bonds. For the related 4-bromo-2-chloropyridine, a Raman spectrum shows distinct bands for the ring vibrations. spectrabase.com

Raman Spectroscopy, including Pyridine Ring Breathing Modes

Raman spectroscopy offers profound insights into the vibrational modes of this compound. The pyridine ring breathing modes, in particular, are sensitive to the nature and position of substituents. For pyridine itself, the ring breathing mode (ν₁) is observed around 990 cm⁻¹. nih.gov The introduction of substituents, such as halogens and an amino group, is expected to cause significant shifts in these vibrational frequencies.

In related halogenated pyridines, the positions of the ring breathing and other vibrational modes are influenced by the electronic and steric effects of the substituents. For instance, a study on the pyridine-borane complex showed that charge transfer significantly shifts the ring breathing mode to a higher frequency. nih.gov In the case of this compound, the electron-donating amino group and the electron-withdrawing halogen atoms would have competing effects on the electron density of the pyridine ring, influencing the force constants of the ring bonds and thus the frequencies of the ring breathing modes. The specific vibrational frequencies for this compound would require experimental determination, but a comparative analysis with other substituted pyridines suggests that a complex Raman spectrum with characteristic shifts in the ring breathing modes would be observed. nih.govnih.gov

Table 1: Predicted Raman Shifts for Key Vibrational Modes of this compound (Comparative Analysis)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Pyridine Ring Breathing (ν₁) | 990 - 1050 | Shift influenced by electronic effects of Br, Cl, and NH₂ groups. |

| C-Cl Stretch | 600 - 800 | Dependent on the specific molecular environment. |

| C-Br Stretch | 500 - 600 | Typically lower frequency than C-Cl stretch. |

| N-H Stretch (Amino) | 3300 - 3500 | Likely to appear as a pair of bands (symmetric and asymmetric). |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, aiding in the confirmation of the elemental composition. miamioh.edu

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₅H₄BrClN₂). This is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated molecule. Collision-induced dissociation (CID) would likely lead to the loss of the halogen atoms or the amino group. Common fragmentation patterns for halogenated aromatic compounds include the loss of the halogen radical (X•) or the corresponding hydrogen halide (HX). miamioh.edu For this compound, characteristic fragmentation could involve the initial loss of a bromine radical, a chlorine radical, or ammonia (B1221849). The relative abundance of the fragment ions would provide valuable information about the relative bond strengths and the stability of the resulting cationic fragments. General fragmentation patterns of amino acids with heterocyclic structures often involve cleavages within the ring system. libretexts.org

Table 2: Plausible Mass Spectrometry Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

| [M+H]⁺ | Loss of HBr | [C₅H₄ClN₂]⁺ | HBr |

| [M+H]⁺ | Loss of HCl | [C₅H₅BrN₂]⁺ | HCl |

| [M+H]⁺ | Loss of NH₃ | [C₅H₂BrCl]⁺ | NH₃ |

| [M+H]⁺ | Loss of Br• | [C₅H₅ClN₂]⁺ | Br• |

| [M+H]⁺ | Loss of Cl• | [C₅H₅BrN₂]⁺ | Cl• |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* electronic transitions, characteristic of aromatic heterocyclic compounds. The pyridine ring itself shows a strong π → π* transition around 256 nm. researchgate.net The presence of the amino group (an auxochrome) and the halogen atoms (which can also act as auxochromes) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

The electronic transitions are influenced by the extent of conjugation and the electronic nature of the substituents. rsc.org The amino group, being an electron-donating group, will interact with the π-system of the pyridine ring, leading to a shift in the energy levels of the molecular orbitals. The halogens, with their inductive electron-withdrawing and resonance electron-donating effects, will further modulate these transitions. The exact absorption maxima would depend on the solvent used, as solvent polarity can influence the energy of the electronic states.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected λₘₐₓ (nm) | Notes |

| π → π | 260 - 290 | Red-shifted compared to pyridine due to substitution. |

| n → π | > 300 | Typically weaker and may be submerged by the π → π* band. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography would provide the definitive three-dimensional structure of this compound in the solid state, yielding precise data on bond lengths, bond angles, and dihedral angles. While a specific crystal structure for this compound is not readily found in the surveyed literature, data from related structures, such as other halogenated aminopyridines, can provide valuable estimates. mdpi.com

The geometry of the pyridine ring is expected to be largely planar, with minor distortions due to the bulky substituents. The C-Br and C-Cl bond lengths will be consistent with those observed in other aromatic halogenated compounds. The C-N bond of the amino group will have a length indicative of partial double bond character due to resonance with the pyridine ring. Intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen, as well as halogen bonding, would likely play a significant role in the crystal packing.

Table 4: Estimated Bond Lengths and Angles for this compound Based on Analogous Structures

| Bond/Angle | Estimated Value | Reference/Note |

| C-Br Bond Length | ~1.90 Å | Typical for brominated aromatic rings. |

| C-Cl Bond Length | ~1.74 Å | Typical for chlorinated aromatic rings. |

| C-N (amino) Bond Length | ~1.38 Å | Shorter than a typical C-N single bond due to resonance. |

| C-N-C (in ring) Angle | ~117° | Influenced by the nitrogen heteroatom. |

| C-C-C (in ring) Angle | ~120° | Typical for sp² hybridized carbons in an aromatic ring. |

| Dihedral Angle (Ring) | Near 0° | Indicating a high degree of planarity. |

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding:

The primary and most influential intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The amino group (-NH₂) is a potent hydrogen bond donor, while the pyridinic nitrogen atom is a strong hydrogen bond acceptor. This combination typically leads to the formation of robust supramolecular synthons.

In many aminopyridine derivatives, a common motif is the formation of centrosymmetric dimers through N-H···Npyridine hydrogen bonds. mdpi.com These interactions are a directing force in the crystal packing of such molecules. Furthermore, the amino group, being bifunctional, can also act as a hydrogen bond acceptor, leading to more complex N-H···N(H₂) interactions, although these are generally weaker. mdpi.com The presence of halogen atoms can also influence hydrogen bonding, with the potential for the halogen to act as a weak proton acceptor in N-H···Br or N-H···Cl interactions.

A study of various 2-amino- and 2,3-diamino-5-halogenopyridines revealed that N-H···Npyridine hydrogen bonds were the most significant interactions, leading to the formation of layered or columnar structures. mdpi.com The specific geometry and strength of these bonds are influenced by the electronic effects of the halogen substituents.

Halogen Bonding:

Halogen bonding is another critical directional interaction that can be anticipated in the crystal structure of this compound. Both bromine and chlorine atoms can act as halogen bond donors, interacting with nucleophilic sites on adjacent molecules. The strength of these interactions generally follows the order I > Br > Cl. mdpi.com

In halogenated pyridines, the pyridinic nitrogen is a common halogen bond acceptor, leading to C-X···N (where X is Br or Cl) interactions. These interactions can compete with or complement the primary hydrogen bonding network. Research on halogenoaminopyridines has shown that while strong N-H···N hydrogen bonds often dominate, halogen bonds such as Br···Br can also play a significant role in stabilizing the crystal lattice. mdpi.com In some cases, halogen atoms can also interact with the oxygen atoms of co-formers in co-crystals, indicating their versatility as structure-directing elements. mdpi.com The interplay between hydrogen and halogen bonding is a key factor in the crystal engineering of such compounds, with the possibility of forming extended 3D networks. jyu.fiacs.org

π-Stacking:

In related aminopyridine complexes, π-π interactions with significant horizontal displacements between the aromatic rings have been observed to be a major stabilizing force, constructing bidimensional motifs. nih.govresearchgate.net In some halogenated aminopyridines, C-H···π interactions, where a hydrogen atom interacts with the face of the pyridine ring, also contribute to the formation of layered structures. mdpi.com However, in certain substituted aminopyridines, direct π-π stacking contributions can be minimal, with the packing being dominated by stronger hydrogen and halogen bonds. mdpi.com

The following table summarizes the key intermolecular interactions and their potential roles in the crystal packing of this compound, based on studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing | Reference |

| Hydrogen Bonding | -NH₂ | Pyridine Nitrogen | Formation of primary supramolecular synthons (e.g., dimers), leading to layered or columnar structures. | mdpi.comnih.gov |

| -NH₂ | Halogen (Br, Cl) | Weaker, secondary interactions contributing to the 3D network. | researchgate.net | |

| Halogen Bonding | C-Br, C-Cl | Pyridine Nitrogen | Directional interactions that can compete with or complement hydrogen bonding, influencing the overall architecture. | mdpi.comjyu.fiacs.org |

| C-Br | C-Br | Can lead to stabilization of dimers and layered packing. | mdpi.com | |

| π-Interactions | Pyridine Ring | Pyridine Ring (π-π stacking) | Stabilization of the crystal lattice through parallel-displaced or T-shaped arrangements, often forming 2D motifs. | nih.govresearchgate.net |

| C-H | Pyridine Ring (C-H···π) | Contribute to the formation of layered structures. | mdpi.com |

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Chloropyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no available Density Functional Theory (DFT) studies for 4-Bromo-2-chloropyridin-3-amine. Consequently, data on its optimized molecular geometry, bond lengths, bond angles, and thermodynamic parameters, which are standard outputs of DFT calculations, have not been reported.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity and electronic transitions. However, no HOMO-LUMO energy values, energy gap information, or electron density distribution maps for this compound have been documented in scientific literature.

The electrostatic potential surface (ESP) is vital for identifying the electrophilic and nucleophilic sites of a molecule, offering insights into its non-covalent interactions. There are currently no published studies that include the calculation or visualization of the ESP for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a time-evolved understanding of a molecule's behavior, including its conformational flexibility and how it interacts with other molecules. A thorough search of available scientific databases yielded no studies that have applied MD simulations to this compound. Therefore, information regarding its conformational landscape and potential intermolecular interactions remains purely speculative.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, theoretical predictions of these properties are invaluable for confirming experimental findings and aiding in spectral assignment.

No research could be found that reports theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms of this compound. Such calculations, often performed using methods like GIAO (Gauge-Including Atomic Orbital), are essential for the unambiguous interpretation of experimental NMR spectra.

Vibrational Frequency Calculations

Theoretical calculations on similar molecules, such as 2-chloro- and 3-chloropyridine, as well as 2-bromo- and 3-bromopyridine (B30812), have demonstrated excellent agreement between calculated and experimental vibrational spectra. researchgate.net These studies show that the substitution of halogen atoms on the pyridine (B92270) ring leads to characteristic shifts in the vibrational frequencies. For instance, all 2-halopyridines exhibit a shortening of the N–C(2) bond due to the halogen substitution at the C(2) position. researchgate.net

In the case of this compound, the vibrational spectrum would be a complex interplay of the pyridine ring modes, the C-Br stretching and bending modes, the C-Cl stretching and bending modes, and the N-H stretching and bending modes of the amine group. The table below presents a hypothetical assignment of key vibrational modes for this compound based on typical frequency ranges for similar functional groups and substituted pyridines.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Asymmetric Stretch | 3400 - 3500 | Stretching of the N-H bonds in the amine group. |

| N-H Symmetric Stretch | 3300 - 3400 | Symmetric stretching of the N-H bonds. |

| C-H Aromatic Stretch | 3000 - 3100 | Stretching of the C-H bonds on the pyridine ring. |

| C=C/C=N Ring Stretch | 1400 - 1600 | Vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring. |

| N-H Bending (Scissoring) | 1550 - 1650 | Bending motion of the H-N-H angle. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |

| C-Br Stretch | 500 - 600 | Stretching of the carbon-bromine bond. |

This table is predictive and based on characteristic vibrational frequencies of related functional groups and substituted pyridines. Actual experimental values may vary.

Further computational studies, such as those combining experimental low-frequency vibrational spectroscopy with solid-state density functional theory (ss-DFT), could provide a more detailed and accurate picture of the vibrational properties of crystalline this compound. nih.gov

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling aims to understand how the three-dimensional arrangement of atoms in a molecule influences its chemical behavior. For this compound, the interplay between the electron-withdrawing halogen atoms (bromine and chlorine) and the electron-donating amine group on the pyridine ring is a key determinant of its reactivity.

Studies on related aminopyridine derivatives provide a framework for understanding these relationships. For example, research on aminopyridinecarboxamide-based inhibitors has shown that the position and nature of substituents significantly impact their biological activity. nih.gov The electronic effects of the bromo and chloro substituents in this compound are expected to influence the basicity of the pyridine nitrogen and the nucleophilicity of the amine group.

Quantum chemical calculations can be employed to quantify these effects by determining various molecular descriptors.

Table 2: Key Molecular Descriptors for Structure-Reactivity Analysis

| Descriptor | Significance | Predicted Influence on this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity. | The combination of electron-donating and -withdrawing groups likely results in a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | The amine group would be an electron-rich site, while the regions near the halogen atoms and the pyridine nitrogen would be more electron-deficient. |

| Atomic Charges | Calculated charges on individual atoms reveal the extent of electron donation or withdrawal by different substituents. | The bromine and chlorine atoms would carry partial negative charges, while the attached carbon atoms and the nitrogen of the pyridine ring would have partial positive charges. The amine nitrogen would have a partial negative charge. |

The presence of both an amine group and halogen substituents creates a molecule with multiple potential reaction sites. The amine group can act as a nucleophile or a base, while the pyridine ring can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions. The bromo and chloro substituents can also participate in reactions such as cross-coupling. Structure-activity relationship studies on other pyridine derivatives have demonstrated that the specific arrangement of such functional groups is crucial for directing the outcome of chemical reactions and determining biological activity. nih.govresearchgate.net

Future Directions in Research on 4 Bromo 2 Chloropyridin 3 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted pyridines is a topic of significant interest in the scientific community. researchgate.net While classical methods exist, there remains a high demand for new approaches that offer rapid and precise access to these heteroaromatics. researchgate.net Future efforts for synthesizing 4-bromo-2-chloropyridin-3-amine and its derivatives will likely prioritize sustainability and efficiency.

Future research could adapt these green principles to the synthesis of this compound. This would involve designing multicomponent reactions where the specific substitution pattern of the target molecule is assembled in a single, efficient operation. The use of more environmentally benign solvents and catalysts, such as the ammonium (B1175870) chloride-catalyzed synthesis of quinoline (B57606) derivatives, provides a model for greener approaches. researchgate.net

Table 6.1: Comparison of Traditional vs. Green Synthetic Approaches for Substituted Pyridines

| Feature | Traditional Synthesis (e.g., Hantzsch) | Green/Modern Synthesis |

| Reagents | Often requires stoichiometric oxidants (e.g., HNO₃, KMnO₄). researchgate.net | Utilizes catalytic systems (e.g., Copper, Palladium). organic-chemistry.orgresearchgate.net |

| Waste | Generates significant stoichiometric byproducts. nih.gov | Minimizes waste through high atom economy and catalyst recycling. |

| Process | Multiple, discrete steps are common. | Favors one-pot, multicomponent reactions. nih.govresearchgate.net |

| Conditions | Can require harsh conditions and strong acids. organic-chemistry.org | Employs milder reaction conditions. organic-chemistry.org |

| Precursors | May rely on less stable or hazardous precursors like alkenyl azides. nih.gov | Uses more readily available and stable starting materials. nih.gov |

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. The application of continuous flow processes for the synthesis of heterocyclic compounds, including pyridines and piperidines, is a growing area of research. organic-chemistry.org For instance, a practical continuous flow reaction using Grignard reagents has been developed to produce enantioenriched α-substituted piperidines within minutes, a process that can be smoothly scaled up. organic-chemistry.org

Advanced Functionalization and Derivatization Strategies

The two halogen substituents on the this compound ring provide distinct handles for further chemical modification. Future research will focus on exploiting the differential reactivity of the C-Br and C-Cl bonds to achieve highly selective functionalization.

The ability to selectively introduce functional groups at specific positions is crucial for creating diverse molecular scaffolds. The chemistry of pyridynes, highly reactive intermediates analogous to arynes, offers a powerful method for the adjacent, regioselective double functionalization of the pyridine (B92270) ring. nih.gov A recently developed method allows for the 3,4-difunctionalization of 3-chloropyridines by generating a 3,4-pyridyne intermediate, which then reacts regioselectively with Grignard reagents and other electrophiles. nih.gov

Applying this concept to this compound could open pathways to novel 2,3,4-trisubstituted pyridines. Research could focus on controlling the regioselectivity of metalation and subsequent reactions to selectively functionalize the C-3 and C-4 positions. Furthermore, palladium-catalyzed coupling reactions, which have been used for the amination of deactivated amino-chloropyridines, could be explored for selective C-C or C-N bond formation at the C-2 or C-4 position. researchgate.net

Table 6.2: Examples of Electrophilic Quench in Pyridine Functionalization This table is based on the functionalization of a 3-pyridylmagnesium halide intermediate generated from a 3,4-pyridyne.

| Entry | Electrophile | Reagent Example | Product Functional Group |

| 1 | Iodine | I₂ | -I |

| 2 | Allylation | Allyl Bromide | -CH₂CH=CH₂ |

| 3 | Acylation | Benzoyl Chloride | -C(O)Ph |

| 4 | Formylation | N-Formylpiperidine | -CHO |

| 5 | Thiolation | Diphenyl Disulfide | -SPh |

| Source: Adapted from research on 3,4-pyridyne intermediates. nih.gov |

The pyridine ring is a core component of many biologically active polycyclic molecules. nih.gov Future research will undoubtedly leverage this compound as a starting material for constructing more complex, fused heterocyclic systems. Intramolecular reactions are a key strategy for building such structures. For example, palladium-catalyzed reactions of vinyl iodides and N-tosylhydrazones have been used to assemble η³-allyl ligands, which can be trapped intramolecularly by nitrogen nucleophiles to generate cyclic amines. organic-chemistry.org

By introducing appropriate side chains onto the this compound scaffold, similar intramolecular cyclization strategies could be employed. For instance, functionalizing the amino group or one of the halogen positions with a chain containing a nucleophile or an alkene could set the stage for a subsequent ring-closing reaction, leading to novel fused pyridopyrazines, pyridopyrimidines, or other complex polyheterocyclic structures.

Mechanistic Insights and Catalyst Design

A fundamental understanding of reaction mechanisms is essential for developing new catalysts and improving existing synthetic methods. For substituted pyridines, reactions often proceed via mechanisms like nucleophilic aromatic substitution (SNAr) or through highly reactive intermediates like pyridynes. nih.govvaia.com

The reaction of 4-chloropyridine (B1293800) with dimethylamine, for example, proceeds through a nucleophilic aromatic substitution mechanism involving the attack of the amine, followed by proton loss and elimination of the chloride ion. vaia.com The nitrogen atom in the pyridine ring helps to stabilize the negatively charged intermediate. vaia.com In the case of this compound, the electronic effects of the amino group and the two different halogens create a complex system where selectivity is paramount.

Future research will likely involve detailed computational and experimental studies to elucidate the mechanisms of reactions involving this compound. This knowledge will be crucial for designing new, highly selective catalysts. For instance, developing ligands for palladium or copper catalysts that can differentiate between the C-Br and C-Cl bonds would enable precise, stepwise functionalization. researchgate.netnih.gov Understanding the factors that control the formation and regioselective trapping of pyridyne intermediates will also allow for the rational design of precursors for creating complex, multi-substituted pyridines. nih.gov

Application of Machine Learning and AI in Predicting Properties and Reactivity

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of molecular properties and reaction outcomes from large datasets. mit.edugithub.com These tools offer a path to accelerate the discovery and optimization of reactions involving this compound.

Cheminformatics provides the foundation for AI applications by creating machine-readable representations of molecules and reactions. For this compound, properties can be encoded as molecular descriptors or fingerprints, which are then used as inputs for ML models.

By mining large chemical databases like Reaxys, researchers can train models on vast numbers of known pyridine functionalization reactions. nih.gov This data-driven approach can uncover hidden relationships between the structure of pyridine derivatives, the reaction conditions, and the resulting product or yield. researchgate.netnih.gov For instance, an ML model could be trained to predict the success of a novel cross-coupling reaction on the this compound scaffold, suggesting optimal catalysts, ligands, and solvents, thereby reducing the need for extensive experimental screening. nih.govrsc.orgresearchgate.net

Table 2: Conceptual Data Structure for an ML Reactivity Prediction Model This table outlines the type of data that would be used to train a machine learning model to predict the yield of a cross-coupling reaction.

| Input: Molecular Features | Input: Reaction Parameters | Output: Predicted Value |

| Fingerprint of this compound | Coupling Partner (e.g., Boronic Acid) | Reaction Yield (%) |

| Electronic properties (e.g., Hammett parameters) | Catalyst (e.g., Pd(dppf)Cl₂) | Selectivity (C4 vs C2) |

| Steric parameters (e.g., Tolman cone angle of ligand) | Base (e.g., K₃PO₄) | |

| Solvent (e.g., Dioxane) | ||

| Temperature (°C) |

When tasked with synthesizing a complex derivative of this compound, an AI tool could propose several synthetic pathways. mdpi.com For the parent compound itself, the AI might suggest routes such as:

Route A: Start with a 2-chloropyridin-3-amine and perform a regioselective bromination at the C4 position.

Route B: Begin with a 2-chloro-4-bromopyridine and introduce the amino group at C3 via a nitration/reduction sequence or a directed amination reaction.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-chloropyridin-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A nitro reduction approach using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid at 273 K is effective for synthesizing bromo-chloro pyridinamine derivatives. This method reduces nitro groups to amines while preserving halide substituents. Post-reaction neutralization with NaOH and extraction with ethyl acetate, followed by recrystallization (e.g., acetonitrile), yields high-purity products (>90% yield). Reaction time (6 hours) and temperature control (0°C) are critical to minimize side reactions .

- Validation : Compare purity via HPLC (≥95%) and confirm structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and purity profile of this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies amine protons (δ 5.2–6.0 ppm) and aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms halogenated carbon environments (C-Br: δ 105–115 ppm; C-Cl: δ 125–135 ppm) .

- X-ray Crystallography : Resolve positional disorder using SHELXL (e.g., anisotropic displacement parameters, hydrogen-bond restraints). Refinement with SHELX software ensures accurate bond lengths (e.g., C-Br: ~1.89 Å, C-Cl: ~1.73 Å) .

- HPLC/GC-MS : Quantify purity (>97%) and detect impurities (e.g., dehalogenated byproducts) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for halogenated pyridinamine derivatives?

- Methodological Answer : Discrepancies in bond angles or hydrogen-bond networks often arise from neglecting intermolecular interactions (e.g., Cl⋯Cl or N–H⋯N contacts). Use SHELXL’s TWIN and SIMU commands to model disorder. Validate computational models (DFT) against experimental data by comparing torsion angles (e.g., pyridine ring planarity: RMSD <0.1 Å) and Hirshfeld surfaces .

Q. What strategies are effective for designing biologically active derivatives of this compound while maintaining its core pharmacophore?

- Methodological Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position via cross-coupling (Suzuki-Miyaura) using Pd catalysts. Maintain the 3-amine and 2-chloro substituents for hydrogen-bond donor/acceptor roles .

- SAR Studies : Test derivatives in enzymatic assays (e.g., kinase inhibition) to correlate substituent effects (logP, polar surface area) with activity. Use QSAR models to prioritize synthetic targets .

Q. What methodological considerations are critical when employing SHELXL for refining crystal structures of bromo-chloro pyridinamine compounds with positional disorder?

- Methodological Answer :

- Disorder Modeling : Split occupancy for overlapping atoms (e.g., Br/Cl sites) using PART and FREE commands. Apply similarity restraints (SIMU) to anisotropic displacement parameters .

- Hydrogen Bonding : Restrain N–H⋯N distances (1.8–2.2 Å) and angles (150–170°) to stabilize supramolecular networks. Validate via difference Fourier maps .

Safety and Handling

Q. What safety protocols should be implemented when handling this compound, given the reactivity of its amine and halogen substituents?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of dust/aerosols .

- Spill Management : Neutralize spills with 10% sodium bicarbonate, then absorb with inert material (vermiculite). Dispose as halogenated waste .

- Storage : Store at 0–6°C in airtight containers under nitrogen to prevent hydrolysis/oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。